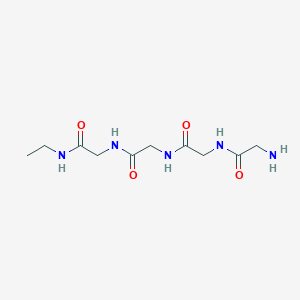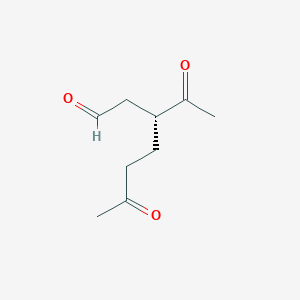![molecular formula C10H14ClO4PS B12565158 Diethyl {[5-(chlorocarbonyl)thiophen-2-yl]methyl}phosphonate CAS No. 192723-80-1](/img/structure/B12565158.png)
Diethyl {[5-(chlorocarbonyl)thiophen-2-yl]methyl}phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl {[5-(chlorocarbonyl)thiophen-2-yl]methyl}phosphonate is a compound that features a thiophene ring substituted with a chlorocarbonyl group and a phosphonate ester. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . The presence of both chlorocarbonyl and phosphonate groups in this compound makes it a versatile intermediate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl {[5-(chlorocarbonyl)thiophen-2-yl]methyl}phosphonate typically involves the following steps:
-
Formation of the Thiophene Ring: : The thiophene ring can be synthesized using methods such as the Gewald reaction, Paal–Knorr synthesis, or Fiesselmann synthesis . These methods involve the condensation of sulfur with various carbonyl compounds under specific conditions.
-
Introduction of the Chlorocarbonyl Group: : The chlorocarbonyl group can be introduced through chlorination reactions using reagents like thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.
-
Phosphonate Ester Formation: : The final step involves the reaction of the chlorocarbonyl-substituted thiophene with diethyl phosphite (P(OEt)₃) under basic conditions to form the phosphonate ester .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
-
Reduction: : Reduction reactions can target the chlorocarbonyl group, converting it to a hydroxymethyl group.
-
Substitution: : The chlorocarbonyl group can be substituted with various nucleophiles, such as amines or alcohols, to form amides or esters.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like ammonia (NH₃) or ethanol (EtOH) can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxymethyl-substituted thiophene.
Substitution: Amides or esters.
Scientific Research Applications
Diethyl {[5-(chlorocarbonyl)thiophen-2-yl]methyl}phosphonate has several applications in scientific research:
-
Chemistry: : It serves as an intermediate in the synthesis of more complex thiophene derivatives, which are used in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
-
Biology: : Thiophene derivatives have shown potential as anticancer, anti-inflammatory, and antimicrobial agents . This compound can be used to develop new pharmaceuticals with these properties.
-
Medicine: : The compound’s derivatives can be explored for their pharmacological activities, including antihypertensive and anti-atherosclerotic properties .
-
Industry: : It can be used in the production of corrosion inhibitors and other industrial chemicals .
Mechanism of Action
The mechanism of action of diethyl {[5-(chlorocarbonyl)thiophen-2-yl]methyl}phosphonate depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the phosphonate group can enhance binding affinity to certain biological targets, while the thiophene ring can provide stability and specificity .
Comparison with Similar Compounds
Similar Compounds
-
Diethyl (thiophen-2-ylmethyl)phosphonate: : Lacks the chlorocarbonyl group but shares the thiophene and phosphonate ester structure .
-
Thiophene-2-carboxylic acid: : Contains a carboxyl group instead of a phosphonate ester.
-
Thiophene-2-aldehyde: : Features an aldehyde group instead of a chlorocarbonyl group.
Uniqueness
Diethyl {[5-(chlorocarbonyl)thiophen-2-yl]methyl}phosphonate is unique due to the presence of both chlorocarbonyl and phosphonate groups, which provide a combination of reactivity and stability. This makes it a valuable intermediate for synthesizing a wide range of derivatives with diverse applications.
Properties
CAS No. |
192723-80-1 |
|---|---|
Molecular Formula |
C10H14ClO4PS |
Molecular Weight |
296.71 g/mol |
IUPAC Name |
5-(diethoxyphosphorylmethyl)thiophene-2-carbonyl chloride |
InChI |
InChI=1S/C10H14ClO4PS/c1-3-14-16(13,15-4-2)7-8-5-6-9(17-8)10(11)12/h5-6H,3-4,7H2,1-2H3 |
InChI Key |
XLVCJVJMVNPADM-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC1=CC=C(S1)C(=O)Cl)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


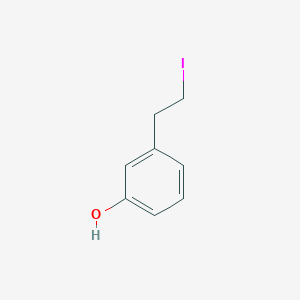
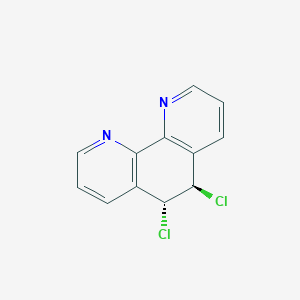

![8-methyl-1H-pyrimido[5,4-c]cinnoline-2,4-dithione](/img/structure/B12565088.png)
![1-Pyrenemethanamine, N-[[4-(dimethylamino)phenyl]methyl]-](/img/structure/B12565097.png)


![1-Methyl-4-[2-(4-methylsulfonylphenyl)-1-cyclopentenyl]benzene](/img/structure/B12565112.png)
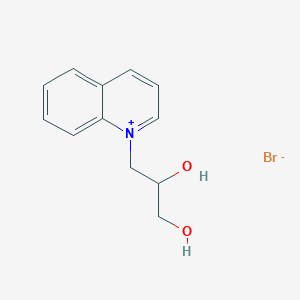
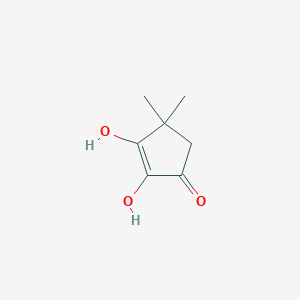
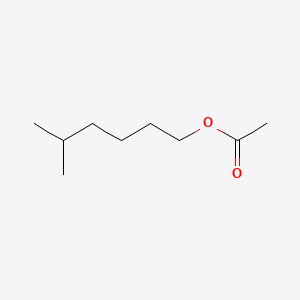
![tert-Butyl [(6-glycylpyridin-3-yl)oxy]acetate](/img/structure/B12565130.png)
